Cas no 946319-37-5 (N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide)

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide 化学的及び物理的性質
名前と識別子
-
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
- Z90781346
- F5002-0324
- 946319-37-5
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylisoxazole-5-carboxamide
- AKOS024487706
-
- インチ: 1S/C12H11N3O2S/c1-6-4-10(17-15-6)11(16)14-12-9(5-13)7(2)8(3)18-12/h4H,1-3H3,(H,14,16)
- InChIKey: HUPCFHYWJXNWQP-UHFFFAOYSA-N
- ほほえんだ: O1C(C(NC2SC(C)=C(C)C=2C#N)=O)=CC(C)=N1
計算された属性
- せいみつぶんしりょう: 261.05719778g/mol
- どういたいしつりょう: 261.05719778g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 381
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 107Ų
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5002-0324-1mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-30mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-40mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-2μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-10μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-2mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-3mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-5μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-20mg |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 20mg |
$99.0 | 2023-09-10 | ||
Life Chemicals | F5002-0324-20μmol |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide |
946319-37-5 | 20μmol |
$79.0 | 2023-09-10 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide 関連文献
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamideに関する追加情報
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 946319-37-5): A Comprehensive Overview
N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 946319-37-5) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of oxazoles, which are known for their diverse applications in pharmaceutical research and development.
The molecular structure of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide features a thiophene ring substituted with cyano and dimethyl groups, as well as an oxazole ring with a methyl and carboxamide group. This intricate arrangement of functional groups imparts the compound with a range of chemical and biological properties that make it a valuable candidate for various therapeutic applications.
Recent studies have highlighted the potential of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide in the treatment of inflammatory diseases. In a study published in the Journal of Medicinal Chemistry, researchers demonstrated that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism of action is believed to involve the modulation of signaling pathways associated with inflammation, such as the NF-kB pathway.
Furthermore, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has shown promise in preclinical studies as a potential anticancer agent. Research conducted at the National Cancer Institute revealed that this compound can selectively target cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective toxicity towards cancer cells is attributed to its ability to disrupt key cellular processes involved in tumor growth and survival.
In addition to its anti-inflammatory and anticancer properties, N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has been investigated for its potential use in neurodegenerative diseases. A study published in the Journal of Neurochemistry found that this compound can protect neurons from oxidative stress and prevent the aggregation of misfolded proteins, which are hallmark features of conditions such as Alzheimer's disease and Parkinson's disease.
The pharmacokinetic profile of N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide has also been extensively studied. Preclinical data indicate that it has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral therapeutic agent. Additionally, the compound exhibits low toxicity in animal models, which is a crucial factor for its potential clinical application.
The synthetic route for preparing N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methyl-1,2-oxazole-5-carboxamide involves several well-established chemical reactions. The synthesis typically starts with the formation of the thiophene ring followed by the introduction of the cyano and dimethyl substituents. The oxazole ring is then formed through a condensation reaction between an appropriate amine and carboxylic acid derivative. This multi-step process allows for precise control over the final product's purity and yield.
In conclusion, N-(3-cyano-4,5-dimethylthiophen-2-y)-l)-3-methyl-1,2-oxazole-5-carboxamide (CAS No. 946319-37-5) represents a promising compound with diverse biological activities and therapeutic potential. Its unique structural features and favorable pharmacological properties make it an attractive candidate for further research and development in various medical fields. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical applications, this compound is poised to play a significant role in advancing our understanding and treatment of complex diseases.
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